molecular formula C28H36N4O2 B2916809 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide CAS No. 942884-91-5

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide

Cat. No. B2916809
CAS RN: 942884-91-5
M. Wt: 460.622
InChI Key: QVUHYKNVEOENNK-UHFFFAOYSA-N
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Description

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide is a useful research compound. Its molecular formula is C28H36N4O2 and its molecular weight is 460.622. The purity is usually 95%.
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Scientific Research Applications

Bioequivalence and Pharmacokinetics

Studies often explore the bioequivalence of different formulations of a compound, focusing on pharmacokinetic parameters like Tmax, Cmax, AUC, and t1/2 beta. For example, a study on the nonsteroidal anti-inflammatory agent ST-679 showed comparable pharmacokinetic parameters between its tablet and capsule formulations, indicating bioequivalence (Annunziato & di Renzo, 1993).

Disposition and Metabolism

Research on the disposition and metabolism of compounds like SB-649868, an orexin receptor antagonist, highlights the process of how drugs are metabolized and eliminated from the body, involving studies on blood, urine, and feces to understand the drug's pharmacokinetics (Renzulli et al., 2011).

Radioligand Development for Neurological Applications

The development of radioligands like [11C]HMS011 for positron emission tomography (PET) imaging of AMPA receptors is a critical area of research, aiming to understand better and visualize brain activity related to neuropsychiatric diseases (Takahata et al., 2017).

Analytical Techniques in Metabolite Analysis

Studies also focus on developing and applying analytical techniques to identify and quantify metabolites of dietary compounds or drugs in human tissues, providing insights into exposure levels and potential health effects (Kulp et al., 2000).

properties

IUPAC Name

2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2/c1-19(2)15-30(16-20(3)4)27(34)18-32-25-9-7-6-8-24(25)29-28(32)22-14-26(33)31(17-22)23-12-10-21(5)11-13-23/h6-13,19-20,22H,14-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUHYKNVEOENNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.